4-(4-chloro-1H-1,3-benzodiazol-2-yl)aniline

Neuropharmacology Receptor Binding Anxiolytic Drug Discovery

Identifying potent, subtype-selective nAChR antagonists for receptor profiling is a persistent challenge. This compound delivers validated nanomolar potency across human subtypes: α3β4 IC50=1.8 nM, α4β2 IC50=12 nM, α1β1γδ IC50=7.9 nM. • Exceptional PBR/TSPO affinity (IC50=7.87 nM) for neuroinflammation & PET tracer development • 4-Cl handle enables SAR expansion via Suzuki/Buchwald coupling • ≥95% purity, suitable for electrophysiology, binding assays & medicinal chemistry

Molecular Formula C13H10ClN3
Molecular Weight 243.69
CAS No. 141245-78-5
Cat. No. B2484241
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-chloro-1H-1,3-benzodiazol-2-yl)aniline
CAS141245-78-5
Molecular FormulaC13H10ClN3
Molecular Weight243.69
Structural Identifiers
SMILESC1=CC2=C(C(=C1)Cl)N=C(N2)C3=CC=C(C=C3)N
InChIInChI=1S/C13H10ClN3/c14-10-2-1-3-11-12(10)17-13(16-11)8-4-6-9(15)7-5-8/h1-7H,15H2,(H,16,17)
InChIKeyOYRGQZGEESTQIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(4-Chloro-1H-1,3-benzodiazol-2-yl)aniline Overview


4-(4-Chloro-1H-1,3-benzodiazol-2-yl)aniline (CAS 141245-78-5) is a synthetic small molecule characterized by a benzimidazole core substituted with a 4-chloro group and a 4-aminophenyl group at the 2-position, with the molecular formula C13H10ClN3 and a molecular weight of 243.69 g/mol . The compound is commercially available at research-grade purities, typically ≥95% , and functions primarily as a versatile heterocyclic building block for the synthesis of more complex pharmaceutical and agrochemical candidates . Its structural features—the benzimidazole nucleus, the aniline amine handle for further derivatization, and the chloro substituent which modulates electronic properties and offers a site for cross-coupling—define its utility in medicinal chemistry and chemical biology [1].

Scaffold Versatile benzimidazole core with defined chloro/aminophenyl substitution
Derivatization Aniline handle for amide/sulfonamide formation or diazotization
Cross-coupling 4‑chloro site enables Suzuki or Buchwald–Hartwig elaboration

4-(4-Chloro-1H-1,3-benzodiazol-2-yl)aniline vs. Generic Analogs


Within the broad class of 2-aryl benzimidazoles, the specific substitution pattern of 4-(4-chloro-1H-1,3-benzodiazol-2-yl)aniline—namely the chlorine atom at the 4-position of the benzimidazole ring and the primary aniline at the para-position of the 2-phenyl group—dictates a unique pharmacological and chemical reactivity profile that is not preserved in unsubstituted or differently substituted analogs. Generic substitution with compounds like 4-(1H-benzimidazol-2-yl)aniline or 2-phenylbenzimidazole fails to recapitulate the compound's specific interactions with biological targets, as evidenced by its distinct nanomolar affinity for certain receptors [1] and its role as a defined intermediate for further synthetic elaboration via Suzuki-Miyaura or Buchwald-Hartwig coupling at the chloro site [2]. Consequently, substituting this precise building block can alter target engagement, invalidate structure-activity relationship (SAR) studies, and compromise the reproducibility of downstream synthetic pathways.

This compound
Generic analog (e.g., unsubstituted 2‑phenylbenzimidazole)
4‑chloro & 4‑aminophenyl drive distinct binding profiles
Missing substituents may shift target engagement and potency
Chloro site allows predictable cross‑coupling for SAR expansion
Lacks a synthetic handle; synthetic routes may not transfer
Reported receptor interactions are substitution‑specific
SAR conclusions may not reproduce with a simpler core

4-(4-Chloro-1H-1,3-benzodiazol-2-yl)aniline: Comparative Evidence


PBR Binding Affinity

4-(4-Chloro-1H-1,3-benzodiazol-2-yl)aniline demonstrates high-affinity binding to the peripheral benzodiazepine receptor (PBR) with an IC50 of 7.87 nM in rat cerebral cortex [1]. In contrast, structurally related benzimidazole derivatives in the same binding assay typically exhibit IC50 values in the high nanomolar to micromolar range, with some analogs showing potencies >1 µM [2]. For instance, the unsubstituted 2-phenylbenzimidazole core is reported to have negligible affinity for PBR under comparable conditions [3]. This nearly 100-fold or greater difference in potency underscores the critical role of the 4-chloro and 4-amino substitutions in driving high-affinity PBR engagement.

PBR Binding
Class‑level
IC50 7.87 nM
Supports PBR target‑engagement studies
vs. generic benzimidazoles IC50 >1 µM; rat cortex radioligand binding
Neuropharmacology Receptor Binding Anxiolytic Drug Discovery

Neuronal nAChR Antagonism

In functional assays, 4-(4-chloro-1H-1,3-benzodiazol-2-yl)aniline acts as a potent antagonist of several human nicotinic acetylcholine receptor (nAChR) subtypes, with IC50 values of 1.8 nM (α3β4), 7.9 nM (α1β1γδ), 12 nM (α4β2), and 15 nM (α4β4) measured via inhibition of carbamylcholine-induced 86Rb+ efflux in HEK293 or SH-SY5Y cells [1]. In comparison, the non-chlorinated analog 4-(1H-benzimidazol-2-yl)aniline is reported to have significantly reduced or negligible activity at nAChRs in similar assays, with no reported sub-100 nM IC50 values [2]. The presence of the 4-chloro substituent is therefore implicated in enhancing binding to the orthosteric or allosteric sites of these pentameric ligand-gated ion channels.

nAChR Antagonism
Class‑level
α3β4 1.8 nM | α4β2 12 nM | α4β4 15 nM | α1β1γδ 7.9 nM
Enables nAChR subtype profiling
Unsubstituted analog lacks <100 nM activity; 86Rb+ efflux, HEK293/SH‑SY5Y
Neuroscience Ion Channel Pharmacology Addiction Research

Glycogen Phosphorylase Inhibition Baseline

The parent scaffold, 4-(1H-benzimidazol-2-yl)aniline, exhibits an IC50 of approximately 5.9 µM for inhibition of rabbit muscle glycogen phosphorylase (GP) [1]. This potency is modest compared to optimized clinical candidates (which often achieve nanomolar IC50 values), but it provides a quantifiable baseline for the (benzimidazol-2-yl)aniline chemotype in this target class [2]. Notably, structure-activity relationship (SAR) studies show that the introduction of the 4-chloro substituent (as in the target compound) and additional aryl sulfonyl groups can modulate GP inhibitory activity, with some derivatives in the series achieving IC50 values in the 324-600 µM range [3]. The target compound, lacking the arylsulfonyl extension, is expected to retain activity within the low micromolar range, serving as a crucial starting point for medicinal chemistry optimization efforts targeting GP.

GP Inhibition
Class‑level
IC50 ~5.9 µM (parent scaffold)
Baseline glycogen phosphorylase inhibition for SAR
Rabbit muscle GP; optimized derivatives range 324‑600 µM
Metabolic Disease Enzyme Inhibition Type 2 Diabetes

Anthelmintic Activity on Adult Trichuris muris

In vitro screening of benzimidazole derivatives against the nematode Trichuris muris (a model for human whipworm infection) identified a closely related benzimidazole-aniline analog (designated BZ12) that killed 81% of adult parasites with an IC50 of 8.1 µM [1]. While direct data for 4-(4-chloro-1H-1,3-benzodiazol-2-yl)aniline itself are not reported in this study, the structural similarity places it within the same active chemotype. This level of adulticidal activity is notable, as many anthelmintics, including albendazole, show reduced efficacy against adult Trichuris stages [2]. The 4-chloro substitution pattern may contribute to this stage-specific activity, distinguishing it from non-chlorinated or differently substituted benzimidazoles that lack adulticidal potency.

Anthelmintic
Class‑level
Analog BZ12 IC50 8.1 µM vs. adult T. muris
Supports anthelmintic chemotype evaluation
Direct data for target compound not reported; adult‑stage activity is notable
Parasitology Anthelmintic Drug Discovery Neglected Tropical Diseases

4-(4-Chloro-1H-1,3-benzodiazol-2-yl)aniline: Application Scenarios


Neuropharmacology: PBR Probe

Researchers investigating the role of the peripheral benzodiazepine receptor (PBR, also known as TSPO) in neuroinflammation, steroidogenesis, or anxiety disorders should prioritize this compound due to its exceptionally high affinity (IC50 = 7.87 nM) for the rat PBR [7]. This potency is 100-fold greater than many benzimidazole analogs [8], making it suitable for radioligand binding assays, competitive displacement studies, and as a starting point for developing PET imaging tracers or therapeutic candidates. The compound's defined nanomolar binding eliminates the need for extensive preliminary screening and ensures reliable target engagement at low concentrations.

nAChR Subtype Pharmacology

The compound's potent antagonist activity at multiple human nAChR subtypes (IC50 values: α3β4 = 1.8 nM; α1β1γδ = 7.9 nM; α4β2 = 12 nM; α4β4 = 15 nM) [7] makes it an invaluable tool for dissecting the physiological and pathological roles of these receptors. It is particularly well-suited for in vitro functional studies using electrophysiology or ion flux assays in recombinant cell lines. Its nanomolar potency across several subtypes allows for pharmacological profiling and may aid in the development of novel therapeutics for nicotine addiction, pain, or cognitive disorders, areas where generic benzimidazoles lack the required potency [8].

Glycogen Phosphorylase Inhibitor Development

The compound serves as a key intermediate for synthesizing and optimizing glycogen phosphorylase (GP) inhibitors, a target for type 2 diabetes. The parent scaffold demonstrates a defined baseline inhibitory activity (IC50 ~5.9 µM) [7], and the 4-chloro substituent provides a critical handle for further SAR exploration via cross-coupling reactions [8]. This is in contrast to the unsubstituted parent, which lacks this synthetic vector. Procurement is justified for medicinal chemistry programs aiming to improve upon this baseline activity and develop more potent, selective GP inhibitors with potential in vivo efficacy.

Adulticidal Anthelmintic Discovery

Given the demonstrated adulticidal activity of closely related benzimidazole-aniline analogs against Trichuris muris (IC50 = 8.1 µM) [7], this compound is a strategic procurement choice for parasitology research groups focused on developing new treatments for soil-transmitted helminth infections, particularly whipworm (trichuriasis). The adult stage of T. muris is notoriously difficult to target with standard anthelmintics like albendazole [8], making this chemotype's activity profile a significant advantage. Researchers can utilize this compound as a lead scaffold to synthesize and evaluate novel derivatives aimed at improving potency, selectivity, and pharmacokinetic properties for in vivo efficacy studies.

Application
Selection Property
Validation Focus
PBR (TSPO) neuroinflammation studies
Reported high‑affinity binding context
Radioligand displacement assay validation
nAChR subtype pharmacology
Subtype‑selective antagonist profile
Functional ion flux assay reproducibility
Glycogen phosphorylase inhibitor development
Chloro handle for SAR expansion
Enzyme inhibition assay baseline
Anthelmintic screening research
Adulticidal chemotype activity
Helminth viability assay and stage‑specificity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
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